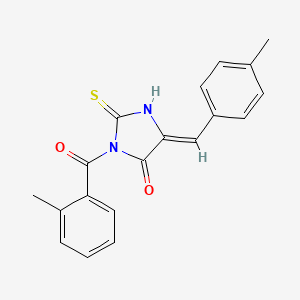
3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a thioxo group, a methylbenzoyl group, and a methylene-bridged methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the imidazolidinone intermediate with a sulfurizing agent such as Lawesson’s reagent.
Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be attached via Friedel-Crafts acylation using 2-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Methylene Bridge: The methylene bridge can be formed through a condensation reaction between the imidazolidinone intermediate and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methylbenzoyl)-2-thioxo-4-imidazolidinone: Lacks the methylene-bridged methylphenyl group.
5-((4-Methylphenyl)methylene)-2-thioxo-4-imidazolidinone: Lacks the methylbenzoyl group.
3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-4-imidazolidinone: Lacks the thioxo group.
Uniqueness
3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to the presence of all three functional groups (methylbenzoyl, methylene-bridged methylphenyl, and thioxo) in its structure
Propriétés
Numéro CAS |
112806-19-6 |
|---|---|
Formule moléculaire |
C19H16N2O2S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(5Z)-3-(2-methylbenzoyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-12-7-9-14(10-8-12)11-16-18(23)21(19(24)20-16)17(22)15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,20,24)/b16-11- |
Clé InChI |
WDWKQYGITJEOGB-WJDWOHSUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


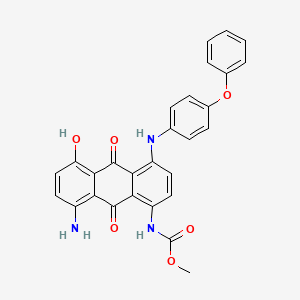
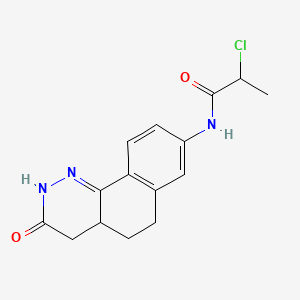
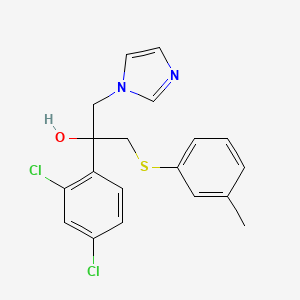
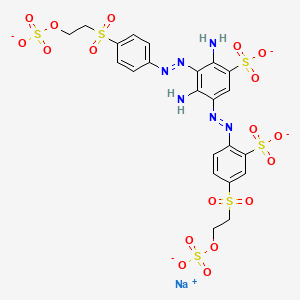
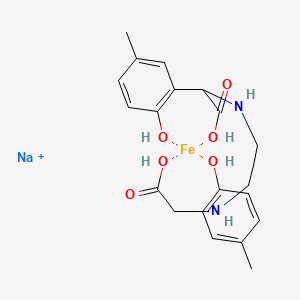

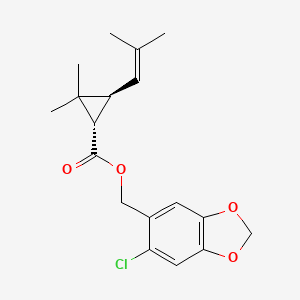
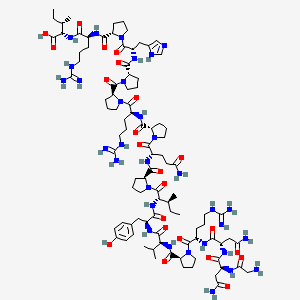
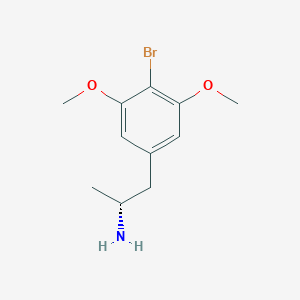
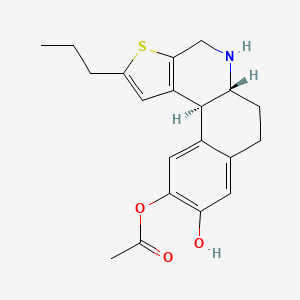
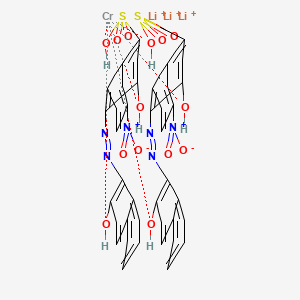
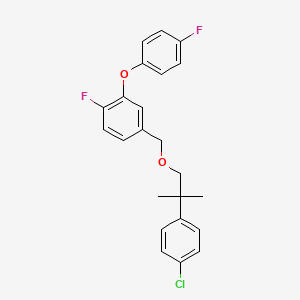
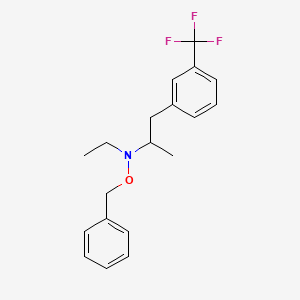
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)
